molecular formula C12H16ClN3O B1399267 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone CAS No. 1316223-81-0

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B1399267
CAS No.: 1316223-81-0
M. Wt: 253.73 g/mol
InChI Key: FNFMOEDFJBKTIL-UHFFFAOYSA-N
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Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 6-chloro-2-methylpyrimidin-4-yl group and acetylated at the nitrogen (piperidin-1-yl ethanone). This structure combines a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms—with a piperidine scaffold, a common motif in medicinal chemistry due to its conformational flexibility and bioavailability.

Properties

IUPAC Name

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-8-14-11(6-12(13)15-8)10-4-3-5-16(7-10)9(2)17/h6,10H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFMOEDFJBKTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone (CAS Number: 1316221-17-6) is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research.

The molecular formula of this compound is C15H22ClN3OC_{15}H_{22}ClN_{3}O, with a molecular weight of approximately 295.81 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC15H22ClN3OC_{15}H_{22}ClN_{3}O
Molecular Weight295.81 g/mol
CAS Number1316221-17-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific mechanism often involves modulation of biochemical pathways that are crucial for cellular processes. For instance, studies have indicated that it may inhibit certain kinases involved in cancer progression, thereby presenting potential as an anticancer agent .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For example, studies on related pyrimidine derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In the realm of cancer research, this compound has been investigated for its potential to inhibit tumor growth. A study focused on the development of selective inhibitors for PIP4K2A, a kinase implicated in p53-deficient tumors, highlighted the compound's ability to selectively target cancer cells while sparing normal cells .

Neuropharmacology

The compound may also exhibit neuropharmacological effects, influencing neurotransmitter systems. Similar compounds have been explored for their ability to modulate dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated that it exhibited comparable efficacy to established antibiotics, making it a candidate for further development in antibacterial therapies .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in tumor cells, with IC50 values indicating potent activity at low concentrations .

Comparison with Similar Compounds

Table 1: Key Pyrimidine-Containing Piperidin-1-yl Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Yield/Purity Spectral Data (MS) References
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone C₁₂H₁₅ClN₄O 278.73 g/mol 6-Cl, 2-Me on pyrimidine Not explicitly described N/A N/A N/A
1-(6-Methylpyrimidin-4-yl)ethanone C₇H₈N₂O 136.15 g/mol 6-Me on pyrimidine (no piperidine) N/A N/A N/A
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone C₁₄H₂₀IN₅O 401.25 g/mol 5-I, 2-NMe₂ on pyrimidine Medicinal synthesis (details unspecified) Sold commercially N/A

Key Observations:

  • Substituent Effects: The target compound’s 6-chloro-2-methylpyrimidine group contrasts with the 5-iodo-2-dimethylamino substitution in .

Analogues with Alternative Heterocyclic Cores

Table 2: Piperidin-1-yl Ethanone Derivatives with Non-Pyrimidine Heterocycles

Compound Name Heterocycle Molecular Formula Key Features Synthesis Method Yield/Purity References
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole C₁₄H₁₆N₆O Aryl-tetrazole core Chloroacetyl chloride + piperidine in acetonitrile Purity >95% (LCMS/NMR)
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone Nitroaniline C₁₅H₂₀N₄O₃ 2-Nitrophenylamino group Suspension in NMP with DIPEA >95% purity
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone Benzoyl C₁₄H₁₆ClNO₂ 4-Chlorobenzoyl substitution N/A N/A

Key Observations:

  • Tetrazole vs.
  • Functional Group Diversity: The nitroaniline derivative () introduces redox-active nitro groups, contrasting with the target compound’s inert chloro-methyl substituents.

Pharmacologically Relevant Analogues

Table 3: Bioactive Piperidin-1-yl Ethanone Derivatives

Compound Name (Example) Biological Target Key Modifications Purity/Yield References
Iloperidone intermediate () Antipsychotic Fluorobenzoisoxazole + methoxyphenyl 98.7% purity, 85% yield
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone Kinase inhibition Pyrazolo-pyrimidine + sulfonylphenyl N/A
1-(5-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-2-carbonyl)pyrrolidin-2-yl)methanone Undisclosed Thiazole-pyrrolidine + pyrimidine Spectral confirmation

Key Observations:

  • Structural Complexity: Iloperidone’s intermediate () shares the piperidin-1-yl ethanone motif but incorporates a fluorobenzoisoxazole group, highlighting the scaffold’s versatility in central nervous system drugs.
  • Hybrid Structures: demonstrates the 6-chloro-2-methylpyrimidine group’s integration into multi-heterocyclic systems, suggesting its utility in targeting diverse enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone
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